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Compound of Interest

Compound Name: 4-(3-Methylphenyl)-1,3-thiazole
CAS No.: 383145-33-3
Cat. No.: B1637582

Get Quote

Executive Summary & Compound Profile

4-(3-Methylphenyl)-1,3-thiazole (CAS: 383145-33-3) is a significant heteroaromatic
intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g.,
potential NSAIDs or kinase inhibitors).[1] Its solubility behavior is governed by the interplay
between the lipophilic tolyl moiety and the polarizable thiazole ring.

Understanding its solubility landscape is critical for:
e Process Chemistry: Optimizing yield during nucleophilic substitution or cyclization reactions.
o Purification: Designing cooling crystallization cycles.

« Formulation: Enhancing bioavailability of thiazole-based derivatives.

Physicochemical Identity
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Property Value | Descriptor Relevance to Solubility

Moderate molecular weight (
Molecular Formula
g/mol ) favors dissolution.

Highly lipophilic; poor aqueous
LogP (Predicted) ~3.18 solubility, high affinity for non-
polar/aprotic solvents.

Lacks ability to donate H-
H-Bond Donors 0 bonds; relies on accepting H-

bonds from protic solvents.

Moderate interaction with

H-Bond Acceptors 2(N,S)
alcohols (MeOH, EtOH).

Low lattice energy barrier
Melting Point ~45-50 °C (Est.)* suggests high solubility in
compatible organic solvents.

*Note: Melting point estimated based on structural isomers (e.g., 4-(4-methylphenyl) analog
MP: 65-68 °C). Isomers with meta-substitution often exhibit lower MPs due to reduced crystal
packing efficiency.

Thermodynamic Framework

To rigorously analyze solubility, we move beyond empirical observation to thermodynamic
modeling. The solubility of 4-(3-Methylphenyl)-1,3-thiazole in organic solvents is non-ideal
and is best described by the Modified Apelblat Equation.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

) with temperature (
). It is the industry standard for correlating solubility data of pharmaceutical intermediates.

 : Mole fraction solubility of the solute.[2]
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e : Absolute temperature (Kelvin).
e : Empirical model parameters derived from regression analysis.

o A and B reflect the enthalpy of solution.

o C accounts for the temperature dependence of the heat capacity difference.
Van't Hoff Analysis
For rapid process screening, the dissolution enthalpy (

) and entropy (
) are extracted using the Van't Hoff plot:

e Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is typical for
thiazole derivatives in organic solvents.

Experimental Protocol: Gravimetric Determination
Standard Operating Procedure (SOP) for Solubility Measurement

Objective: Determine the saturated solubility of 4-(3-Methylphenyl)-1,3-thiazole in a solvent
panel (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone).

Phase 1: Preparation & Saturation[3][4]

e Solvent Selection: Choose ACS-grade solvents.

o Excess Addition: Add the thiazole solid in excess to 10 mL of the selected solvent in a
jacketed glass equilibrium cell.

» Temperature Control: Connect the cell to a circulating water bath (precision

K). Set

K.
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» Equilibration: Stir continuously using a magnetic stirrer (400 rpm) for 24 hours to ensure
solid-liquid equilibrium (SLE).

Phase 2: Sampling & Drying (Gravimetric Analysis)

« Filtration: Stop stirring and allow the suspension to settle for 30 minutes. Using a pre-heated
syringe filter (0.45

m PTFE), withdraw 2 mL of the supernatant.

» Weighing (Wet): Transfer the filtrate immediately into a pre-weighed weighing boat (

). Record the total mass (

).

o Evaporation: Place the weighing boat in a vacuum oven at 40 °C (below the solute MP) until
constant mass is achieved.

e Weighing (Dry): Record the mass of the dry residue (

Phase 3: Calculation
Calculate the mole fraction solubility (

):

e : Molar mass of solute (175.25 g/mol ).[3]

¢ : Molar mass of solvent.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow from experimental setup to thermodynamic
parameter extraction.
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Caption: Workflow for determining and modeling the solubility of thiazole derivatives.

Predicted Solubility Trends & Data Analysis

Based on the structural lipophilicity (LogP ~3.18) and data from homologous aryl-thiazoles, the
following solubility hierarchy is expected.

Solubility Hierarchy (Predictive)
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Solvent Class

Representative
Solvent

Predicted Solubility

Mechanism

Ketones

Acetone

High

Dipole-dipole
interactions; lack of H-
bond donor network
allows easy cavity
formation.

Esters

Ethyl Acetate

High

Similar polarity to the
solute; "like dissolves
like".

Aromatic

Toluene

Moderate-High

stacking interactions
between the tolyl

group and solvent.

Alcohols

Ethanol / IPA

Moderate

Solute disrupts
solvent H-bond
network; solubility
increases significantly

with Temperature.

Water

Water

Very Low

Hydrophobic effect
dominates; high
energy cost to create
cavity in water

structure.

Application of Data

To utilize this data for crystallization:

o Cooling Crystallization: Use Ethanol or Isopropanol. The solubility curve is typically steep

(high

), meaning yield is maximized by cooling from 50 °C to 5 °C.
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e Anti-Solvent Crystallization: Dissolve in Acetone (high solubility) and slowly add Water (anti-
solvent) to precipitate the pure compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Solubility Profiling of 4-(3-
Methylphenyl)-1,3-thiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1637582/docs#technical-guide-solubility-profiling-of-
4-3-methylphenyl-1-3-thiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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